molecular formula C13H17ClO3 B7991534 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7991534
M. Wt: 256.72 g/mol
InChI Key: JRAZTDKYWSSORI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not fully established in the current literature, its structure suggests strong research potential. The core scaffold, featuring a chlorophenyl group linked to a propanol chain, is found in compounds with documented pharmacological activity. Research on structurally similar 1-(chlorophenyl)propanol analogs has demonstrated promising biological effects. For instance, one study designed a compound, 1-(p-chlorophenyl)propanol, using molecular connectivity and confirmed its significant peripheral analgesic properties in animal models, showing activity superior to acetylsalicylic acid in some tests . Other research on compounds containing a 3-(chlorophenyl)-pyrrolidine-2,5-dione scaffold has revealed potent anticonvulsant and antinociceptive (pain-blocking) activities, with the most active compounds interacting with neuronal voltage-sensitive sodium and L-type calcium channels . The 1,3-dioxanyl moiety in your compound of interest is a protected aldehyde form that can influence the molecule's solubility and metabolic stability, making it a valuable feature for probing structure-activity relationships and optimizing drug-like properties . This combination of features makes this compound a valuable reagent for researchers developing new therapeutic agents, particularly for central nervous system (CNS) conditions, pain management, and for exploring ion channel mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAZTDKYWSSORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₇ClO₃
  • Molecular Weight : 256.73 g/mol
  • CAS Number : [Not available in search results]

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Enzyme Interactions

This compound may interact with various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The dioxane moiety could contribute to the binding affinity to these enzymes due to its ability to form hydrogen bonds.

Cytotoxicity and Cancer Research

Preliminary investigations suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt/mTOR. Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

While direct case studies on this compound are scarce, analogous compounds provide insights:

  • Study on Analog Compound : A study involving a structurally similar compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. This suggests that this compound might have similar anti-inflammatory properties.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Targeting key metabolic enzymes involved in inflammatory responses.
  • Cell Membrane Interaction : The chlorophenyl group may enhance interaction with cellular membranes, allowing for better uptake and bioactivity.
  • Signal Transduction Modulation : Potential modulation of pathways such as PI3K/Akt could lead to altered cell proliferation and survival rates.

Data Table: Biological Activities and Related Compounds

Compound NameActivity TypeReference Study
1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanolAntimicrobialStudy on Structural Analog
1-(4-Chlorophenyl)-3-[2-hydroxyphenyl]-propan-1,3-dioneCytotoxicityCancer Research
4-butoxy-3-chlorophenyl propanoneEnzyme InhibitionEnzyme Interaction Study

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Compound Name Substituent/Group Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound : this compound 1,3-dioxanyl C₁₂H₁₅ClO₃ 242.7 (estimated) Hypothetical: Enhanced polarity and stability due to cyclic ether
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol Methylsulfanyl C₁₀H₁₃ClOS 216.73 Liquid at RT; sulfur may increase metabolic reactivity
3-Chloro-1-methoxy-2-propanol Methoxy, Chloro C₄H₉ClO₂ 124.57 Used in synthesis; linear ether simplifies reactivity
D(+)-2-Amino-3-phenyl-1-propanol Amino, Phenyl C₉H₁₃NO 151.20 Solid (mp 90–94°C); hydrogen bonding via -NH₂ group
1-(3-Chlorophenyl)-1-hydroxy-2-propanone Hydroxy, Ketone C₉H₉ClO₂ 184.62 Bupropion impurity; ketone enhances electrophilicity
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol Nitroimidazole, Methoxy C₇H₁₁N₃O₄ 201.18 Radiosensitizer; nitro group reduced under hypoxia

Key Comparisons:

Structural Features: The 1,3-dioxanyl group in the target compound introduces a rigid, oxygen-rich ring, likely improving solubility in polar solvents compared to the linear methoxy group in 3-Chloro-1-methoxy-2-propanol or the hydrophobic methylsulfanyl group in ’s compound .

Physical State: The methylsulfanyl analog is a liquid , whereas D(+)-2-Amino-3-phenyl-1-propanol is a solid (mp 90–94°C) due to hydrogen bonding . The dioxanyl group may raise the target’s melting point relative to liquid analogs.

Biological and Functional Activities: Radiosensitization: Unlike the nitroimidazole derivative (), the target lacks a nitro group, critical for hypoxia-selective radical formation . Antimicrobial Potential: CDFII () synergizes with carbapenems against MRSA via a chlorophenyl-indole scaffold . The target’s dioxanyl group may alter target affinity. Metabolism: Sulfur in the methylsulfanyl analog could lead to oxidative metabolic pathways, whereas the dioxanyl group’s stability might reduce degradation.

Synthetic Considerations :

  • The 1,3-dioxanyl group likely requires acetal formation under acidic conditions, contrasting with the nucleophilic substitution used for methoxy or methylsulfanyl groups .

Notes

  • Data Gaps : Direct biological data for the target compound are absent in the evidence; comparisons are extrapolated from structural analogs.
  • Contradictions : highlights nitro compounds’ hypoxia-selective toxicity , but the target’s lack of a nitro group precludes similar mechanisms.
  • Diverse Applications: Chlorophenyl-propanol derivatives span pharmaceuticals (Bupropion impurity ), agrochemicals (Epoxiconazole ), and radiosensitizers , suggesting broad utility for the target compound pending further study.

Preparation Methods

Key Reaction Steps

  • Pd-Catalyzed Allylation :
    p-Iodochlorobenzene undergoes coupling with allyl alcohol in the presence of palladium acetate (0.05–0.15 mol%) and tetramethylammonium chloride (0.9–1.5 equiv) . The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 50–100°C, yielding an aldehyde intermediate. Notably, tetramethylammonium chloride minimizes dechlorination side reactions while enhancing regioselectivity.

  • In Situ Reduction :
    The aldehyde intermediate is reduced directly using sodium borohydride (0.25–0.35 equiv) at −20–10°C without isolation. This step produces the primary alcohol, 1-(p-chlorophenyl)propan-1-ol , in >90% yield.

  • Bromination and Cyclization :
    The alcohol is brominated with phosphorus tribromide (0.5–1.2 equiv) at 50–150°C. Subsequent condensation with a diol (e.g., 1,3-propanediol) under acidic conditions forms the 1,3-dioxanyl ring. Cyclization typically employs benzenesulfonic acid (2–5 wt%) as a catalyst, achieving >95% conversion.

Table 1: Optimization Parameters for Pd-Catalyzed Method

ParameterOptimal RangeImpact on Yield
Palladium acetate0.05–0.15 mol%Prevents Pd leaching
Tetramethylammonium Cl0.9–1.5 equivSuppresses dechlorination
Reaction temperature50–100°CBalances rate vs. selectivity
NaBH₄ stoichiometry0.25–0.35 equivMinimizes over-reduction

Acid-Catalyzed Direct Chlorination and Cyclization

An alternative route, detailed in CN Patent 110,668,918, focuses on 1,3-propanediol as the propanol precursor. This method avoids transition metals, making it cost-effective for industrial-scale production.

Reaction Mechanism

  • Chlorination :
    1,3-Propanediol reacts with 30% HCl in the presence of benzenesulfonic acid (0.4–1.0 wt%) at 80–100°C. The catalyst promotes selective monochlorination at the terminal hydroxyl group, yielding 3-chloro-1-propanol with <5% dichlorination byproducts.

  • Dioxanyl Ring Formation :
    The chlorinated intermediate undergoes cyclization with 1,3-propanediol under reflux conditions. Toluene facilitates azeotropic water removal, driving the equilibrium toward acetal formation. The final product is isolated via vacuum distillation (90–95% purity).

Table 2: Performance Metrics for Acid-Catalyzed Method

MetricValueNotes
Catalyst loading0.4–1.0 wt%Lower than conventional H₂SO₄
HCl utilization53 wt% (vs. diol)Minimizes waste
Cyclization yield92–95%Toluene azeotrope critical

Hybrid Approach: Combining Coupling and Cyclization

A hybrid strategy merges Pd-catalyzed aryl coupling with acid-catalyzed cyclization (Figure 2). This method, though less documented, offers flexibility in introducing diverse substituents.

Synthesis Protocol

  • Aryl Coupling :
    As in Section 1.1, p-iodochlorobenzene is coupled with allyl alcohol to form the aldehyde intermediate.

  • Protection of Alcohol :
    The primary alcohol is protected as a 1,3-dioxolane via reaction with 1,2-ethanediol and p-toluenesulfonic acid .

  • Bromination and Deprotection :
    The protected alcohol undergoes bromination, followed by acidic deprotection to regenerate the hydroxyl group.

Challenges and Solutions

  • Regioselectivity : The 2-chlorophenyl isomer requires o-iodochlorobenzene , which is less reactive than the para isomer. Using bulky phosphine ligands (e.g., tri-tert-butylphosphine) improves coupling efficiency.

  • Ring Stability : The 1,3-dioxanyl ring is prone to acid-catalyzed hydrolysis. Conducting cyclization at pH 6–7 mitigates decomposition .

Q & A

Q. How should researchers address inconsistencies in toxicity profiles reported in in vitro vs. in vivo models?

  • Methodological Answer : Differences may arise from metabolic activation (e.g., hepatic conversion to reactive intermediates). Perform Ames tests for mutagenicity and compare with in vivo micronucleus assays. Use pharmacokinetic modeling to correlate exposure levels with observed toxicities .

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